2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene
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Overview
Description
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique photophysical properties. It is commonly used as a blue emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is usually achieved through recrystallization or sublimation to obtain high-purity material .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter in OLEDs and as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Industry: Utilized in the development of high-efficiency organic electronic devices, including OLEDs and organic photovoltaics
Mechanism of Action
The mechanism by which 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its photophysical properties. It exhibits strong fluorescence and phosphorescence, making it an excellent candidate for use in OLEDs. The compound’s ambipolar transporting ability allows for efficient charge carrier recombination, leading to high luminescence efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-di(2-naphthyl)anthracene
- 2-Methyl-9,10-di(7-naphthalenyl)anthracene
Uniqueness
Compared to similar compounds, 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene offers superior stability and efficiency as a blue emitter. Its unique molecular structure provides a wide energy band-gap and stable thin-film morphology, making it highly suitable for use in advanced organic electronic devices .
Properties
Molecular Formula |
C47H32 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene |
InChI |
InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3 |
InChI Key |
RGFLEMYYJPDJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
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